{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Descripción
Propiedades
IUPAC Name |
1-[(2R)-1-benzylpiperidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZRIGOKXUQEC-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Safety, Handling, and Application Profiling of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Executive Summary
In modern drug discovery, chiral piperidine derivatives serve as highly privileged scaffolds. Specifically, {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine (CAS: 2080399-34-2) has emerged as a critical building block in the synthesis of central nervous system (CNS) therapeutics. Its unique structural topology—combining a lipophilic benzyl group with a basic piperidine ring and an exocyclic secondary amine—makes it an ideal precursor for multi-target-directed ligands, such as those used in Alzheimer's disease models ().
However, the very physicochemical properties that make this compound valuable in medicinal chemistry also dictate its stringent handling requirements. This whitepaper bridges the gap between regulatory Safety Data Sheet (SDS) compliance and bench-level execution, providing a causality-driven guide to the safe handling, reactivity, and emergency management of this chiral amine.
Physicochemical Profiling & Structural Causality
To understand the safety profile of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine, one must analyze its molecular architecture:
-
Dual-Amine Basicity: The molecule contains a tertiary piperidine nitrogen and a secondary exocyclic nitrogen. This dual basicity results in a high localized pH when dissolved in aqueous environments or upon contact with biological moisture.
-
Lipophilicity: The N -benzyl substitution significantly increases the compound's partition coefficient (LogP). This lipophilicity allows the molecule to readily permeate lipid bilayers, including the epidermis, gastrointestinal mucosa, and the blood-brain barrier (BBB) ().
The combination of high basicity and high membrane permeability is the root cause of its systemic toxicity and severe local irritation profile.
Comprehensive Hazard Assessment (SDS Breakdown)
Based on standardized chemical safety notifications (), the compound presents multiple acute and target-organ hazards. The table below summarizes the quantitative GHS classifications and the mechanistic rationale behind each hazard.
| Hazard Class | GHS Category | Hazard Statement Code | Mechanistic Rationale |
| Acute Toxicity | Category 4 | H302, H312, H332 | High lipophilicity enables rapid absorption across gastrointestinal, dermal, and alveolar membranes, leading to systemic exposure. |
| Skin Irritation | Category 2 | H315 | Basic secondary and tertiary amines disrupt epidermal lipid bilayers, causing localized inflammation. |
| Serious Eye Damage | Category 1 | H318 | Alkaline nature saponifies ocular lipids and denatures corneal proteins, causing rapid and potentially irreversible tissue damage. |
| STOT SE | Category 3 | H336 | The benzylpiperidine scaffold readily crosses the blood-brain barrier, interacting with neurotransmitter receptors to induce CNS depression (drowsiness/dizziness). |
To visualize the relationship between exposure routes and physiological outcomes, refer to the pathway diagram below.
Mechanistic pathways of exposure and resulting physiological toxicity for the target compound.
Self-Validating Experimental Protocols & Safe Handling
Because {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine is primarily utilized as a secondary amine nucleophile in synthetic chemistry, standard protocols must be engineered to mitigate its volatility and basicity.
The following workflow describes a standard Amide Coupling Reaction designed as a self-validating system. By relying on chemical checkpoints, the protocol ensures that the hazardous free amine is fully consumed or neutralized before the operator is exposed to the open reaction mixture.
Step-by-step synthetic workflow emphasizing safety checkpoints and phase separation.
Step-by-Step Methodology: Amide Coupling
-
Preparation & PPE Verification:
-
Action: Conduct all operations inside a certified fume hood. Don heavy-duty nitrile gloves (double-gloving recommended due to H312 dermal toxicity) and splash-proof chemical goggles (mitigating H318 eye damage risk).
-
Causality: The compound's vapor pressure and lipophilicity mean that inhalation or minor skin contact can lead to rapid systemic absorption and CNS depression.
-
-
Reaction Assembly:
-
Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq), followed by the dropwise addition of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine (1.1 eq). Stir under argon.
-
-
Self-Validating Progress Check (TLC):
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC). Use a Ninhydrin stain to specifically test for the presence of the unreacted secondary amine.
-
Validation: The protocol must not proceed to the workup phase until the Ninhydrin-active spot corresponding to the starting amine has completely disappeared. This ensures the toxic, volatile free base has been fully converted into the significantly less hazardous, non-volatile amide product.
-
-
Acidic Quench & Workup:
-
Action: Dilute the reaction with Ethyl Acetate, then wash aggressively with 1M Aqueous HCl (3x).
-
Causality: The acidic wash serves a dual purpose. It removes the DMF solvent and, critically, protonates any residual trace amounts of the basic piperidine/amine. Protonation converts the lipophilic free base into a highly polar, water-soluble hydrochloride salt, trapping the hazard in the aqueous layer and preventing volatilization during subsequent solvent evaporation.
-
-
Phase Separation & Waste Management:
-
Action: Collect the organic layer for drying and purification. Discard the aqueous layer into a designated "Aqueous Basic/Amine Waste" container.
-
Emergency Response & Environmental Management
In the event of an accidental spill or exposure, the physicochemical properties of the compound dictate the response:
-
Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Because the compound is lipophilic, standard water rinsing may be slow to remove it from the skin; follow up with mild soap. Seek immediate medical attention, particularly for ocular exposure due to the risk of severe corneal saponification.
-
Spill Mitigation: Do not sweep or wipe the free liquid directly, as this increases the surface area for volatilization (exacerbating H332/H336 inhalation risks). Neutralize the spill with a weak solid acid (e.g., citric acid powder) or an inert absorbent material. Neutralization converts the volatile free base into a stable salt, which can then be safely swept and disposed of as hazardous chemical waste.
References
-
NextSDS Database. "{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine — Chemical Substance Information." NextSDS. URL:[Link]
-
Malawska, B., et al. "Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]
-
Tripathi, R., et al. "Multi-targeted benzylpiperidine-isatin hybrids: Design, synthesis, biological and in silico evaluation as monoamine oxidases and acetylcholinesterase inhibitors for neurodegenerative disease therapies." Structural Chemistry, 2025. URL:[Link]
The Mechanistic Landscape of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine Derivatives: A Technical Guide for Drug Development Professionals
Executive Summary
The {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. As a distinct subclass of the pharmacologically rich 1-benzylpiperidine family, these derivatives hold significant therapeutic promise. This guide provides an in-depth analysis of the probable mechanisms of action for this specific molecular framework, drawing upon established structure-activity relationships (SAR) within the broader class of 1-benzylpiperidine compounds. We will dissect the potential interactions with key central nervous system targets, including sigma (σ) receptors, the dopamine transporter (DAT), and acetylcholinesterase (AChE). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed experimental methodologies to facilitate the exploration of this promising class of molecules.
Introduction: The Therapeutic Potential of the 1-Benzylpiperidine Core
The 1-benzylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved and investigational drugs targeting the central nervous system. Its prevalence stems from a combination of favorable physicochemical properties, including the ability to cross the blood-brain barrier, and its capacity to engage with a diverse array of biological targets. The basic nitrogen of the piperidine ring often serves as a key interaction point with receptor active sites, while the benzyl group provides crucial hydrophobic and aromatic interactions. This guide will focus on a specific and stereochemically defined derivative, {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine, to illuminate its potential mechanistic pathways.
Primary Putative Mechanisms of Action
Based on extensive research into structurally related 1-benzylpiperidine analogues, we can project three primary mechanisms of action for the {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine class of compounds.
Sigma (σ) Receptor Modulation: A Pluripotent Target
A significant number of 1-benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many demonstrating a preference for the σ1 subtype.[1] The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of neurotransmitter systems and cellular signaling pathways.
The general pharmacophore for σ1 receptor binding by benzylpiperidine derivatives consists of a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains. One hydrophobic site accommodates the benzyl group, while the other interacts with substituents on the piperidine ring.
For {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives, the protonated piperidine nitrogen and the benzyl group fulfill the core requirements of this pharmacophore. The {methyl}(methyl)amine substituent at the 2-position introduces an additional basic center and a degree of conformational flexibility that could influence binding affinity and selectivity for σ1 versus σ2 receptors. It is plausible that this substituent could engage in additional hydrogen bonding or electrostatic interactions within the receptor binding pocket.
Activation or inhibition of the σ1 receptor can trigger a cascade of downstream events, including:
-
Modulation of intracellular calcium signaling.
-
Regulation of ion channels, including NMDA receptors and voltage-gated potassium channels.
-
Influence on the production of reactive oxygen species (ROS).
-
Modulation of neurotransmitter release, including dopamine and glutamate.
Dopamine Transporter (DAT) Inhibition: Modulating Dopaminergic Tone
The benzhydrylpiperidine scaffold, a close structural relative of benzylpiperidines, is a well-established pharmacophore for potent dopamine transporter (DAT) ligands.[2] A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have also been shown to bind with high affinity to the DAT.[3] Structure-activity relationship studies indicate that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group is beneficial for DAT binding.[3]
While the {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine scaffold lacks the benzhydryl moiety, the core 1-benzylpiperidine structure is a known, albeit less potent, DAT ligand. The affinity of 2-benzylpiperidine for the DAT has been reported, though it is significantly lower than that of methylphenidate. The introduction of the {methyl}(methyl)amine substituent at the 2-position could potentially enhance DAT affinity through additional interactions with the transporter protein. The (2R) stereochemistry will be critical in determining the precise orientation of the benzyl and aminomethyl groups within the DAT binding site, which will ultimately dictate the potency of inhibition.
Inhibition of the dopamine transporter leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This can have profound effects on mood, motivation, and motor control.
Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Function
N-benzylpiperidine derivatives have emerged as a promising class of acetylcholinesterase (AChE) inhibitors.[4] The renowned Alzheimer's disease therapeutic, Donepezil (E2020), features a 1-benzyl-4-substituted piperidine core and is a potent and selective inhibitor of AChE.[5][6] The mechanism of inhibition is often of a mixed type, indicating binding to both the free enzyme and the acetyl-enzyme intermediate.[6]
For the {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine scaffold, the N-benzylpiperidine moiety provides the foundational structure for AChE interaction. The {methyl}(methyl)amine substituent at the 2-position could potentially interact with the peripheral anionic site (PAS) of the enzyme, a region known to bind allosteric modulators and contribute to the catalytic activity of AChE. The stereochemistry at the 2-position will be crucial for optimal interaction with the enzyme's active site gorge.
By inhibiting the enzymatic degradation of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of novel {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives, a systematic and rigorous experimental approach is required. The following protocols provide a framework for these investigations.
Radioligand Binding Assays: Quantifying Target Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for σ1 and σ2 receptors, and the dopamine transporter.
Methodology:
-
Membrane Preparation:
-
For σ receptors, membranes are typically prepared from guinea pig brain or from cell lines (e.g., CHO cells) overexpressing the human σ1 or σ2 receptor.
-
For the dopamine transporter, membranes are prepared from rat striatum or from cell lines (e.g., HEK293 cells) expressing the human DAT.
-
Tissues or cells are homogenized in an appropriate buffer and subjected to differential centrifugation to isolate the membrane fraction.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., -pentazocine for σ1 receptors, [³H]ditolylguanidine for σ2 receptors, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
-
Separation and Quantification:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of the test compounds for the inhibition of acetylcholinesterase.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and acetylcholinesterase enzyme.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the acetylcholinesterase enzyme solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Data Acquisition:
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific data for {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives is nascent, the extensive SAR for the broader 1-benzylpiperidine class provides a valuable roadmap for future optimization.
Key SAR Considerations:
-
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can profoundly influence affinity and selectivity for DAT, σ receptors, and AChE.[3][7]
-
Stereochemistry at the 2-Position: The (2R) configuration will dictate a specific three-dimensional arrangement of the substituents, which will be critical for chiral recognition at the target binding sites.
-
The 2-{[methyl(methyl)amino]methyl} Substituent: The nature of this group, including its basicity and conformational flexibility, will be a key determinant of the overall pharmacological profile.
Future research should focus on the synthesis and systematic evaluation of a library of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives with diverse substitutions on the benzyl ring and modifications to the aminomethyl side chain. This will enable the development of a detailed SAR and the identification of lead compounds with optimal potency and selectivity for a desired biological target.
Conclusion
The {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. Based on the rich pharmacology of the 1-benzylpiperidine class, these derivatives are likely to modulate σ receptors, the dopamine transporter, and/or acetylcholinesterase. The in-depth technical guide presented here provides a comprehensive framework for elucidating the precise mechanism of action of this exciting new class of compounds and for guiding their future development.
References
-
Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Moussa, I. A., et al. (2012, May 10). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Abadi, A. H., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Molecules, 28(15), 5898. [Link]
-
Gotor, R., et al. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 701. [Link]
-
Gotor, R., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(23), 7247. [Link]
-
Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 67(3), 227-234. [Link]
-
Fernández-Bach, V., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 6496. [Link]
-
Marrazzo, A., et al. (2017, December 8). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 60(24), 10173-10188. [Link]
-
Laurini, E., et al. (2020). Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives. Frontiers in Pharmacology, 11, 879. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL69-PL73. [Link]
-
Chen, Z., et al. (2000). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550. [Link]
-
Roth, B. L., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]627c0c1b7023249079782559)
Sources
- 1. Sigma Receptors [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
chiral purity analysis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
An In-Depth Technical Guide to the Chiral Purity Analysis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Foreword: The Imperative of Stereochemical Fidelity in Drug Development
In modern pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. For chiral molecules, enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The tragic case of thalidomide remains a stark reminder of this principle. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the stereochemical composition of any new drug substance.[1][3][4]
This guide provides a comprehensive technical overview of the methodologies for analyzing the chiral purity of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine, a substituted piperidine derivative representative of a class of structures frequently encountered in medicinal chemistry.[5][6] The principles and protocols discussed herein are designed to provide researchers, analytical scientists, and drug development professionals with a robust framework for establishing stereochemical integrity, ensuring that analytical methods are not just scientifically sound, but also compliant with stringent regulatory expectations.[7][8]
Strategic Selection of an Analytical Approach
The choice of analytical technique is the first critical decision point in developing a chiral purity method. It is dictated by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and accuracy, available instrumentation, and the stage of drug development. The primary techniques for chiral amine analysis are chromatographic and spectroscopic.
A logical workflow for method selection is presented below. This decision-making process prioritizes direct methods that minimize sample manipulation while considering indirect methods as a viable alternative.
Caption: Decision tree for selecting a chiral purity analysis method.
For {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine, the presence of the benzyl group provides a sufficient UV chromophore, making direct chiral High-Performance Liquid Chromatography (HPLC) the most logical and efficient starting point.
Chromatographic Methods: The Gold Standard
Chromatographic techniques are the cornerstone of chiral purity analysis, offering high resolution and quantitative accuracy. They physically separate enantiomers, allowing for their individual detection and quantification.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation via HPLC on a Chiral Stationary Phase (CSP) is the preferred method due to its simplicity and robustness.[2] The mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Causality Behind Experimental Choices:
-
CSP Selection: For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[9] Columns like Chiralpak® AD-H or Chiralcel® OD-H provide a complex chiral environment with grooves and cavities, promoting recognition through a combination of hydrogen bonding, π-π stacking (with the analyte's benzyl group), and steric interactions.[9]
-
Mobile Phase: A normal-phase system (e.g., hexane/alcohol mixtures) often provides the best selectivity. The alcohol modifier (e.g., isopropanol, ethanol) is critical for modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
-
Additive/Modifier: The target analyte is a basic amine. To prevent peak tailing caused by strong interactions with residual acidic silanols on the silica support, a small amount of a basic additive like diethylamine (DEA) is incorporated into the mobile phase. This competitively blocks the acidic sites, resulting in sharp, symmetrical peaks essential for accurate integration.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase.
-
Prepare a "spiked" sample for specificity by dissolving a small amount of the racemic compound or the (S)-enantiomer ({[(2S)-1-benzylpiperidin-2-yl]methyl}(methyl)amine[10]) into the (R)-enantiomer sample to confirm peak identification.
-
-
Analysis & Quantification:
-
Inject the sample and record the chromatogram.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R- and S-enantiomers using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
-
Table 1: Comparison of Chromatographic Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Differential interaction with a solid CSP | Differential interaction with a solid CSP | Differential interaction with a chiral column coating |
| Mobile Phase | Liquid (Hexane/Alcohol) | Supercritical CO₂ with co-solvents | Inert Gas (He, H₂) |
| Advantages | Widely applicable, robust, well-established | Fast, "green" (less organic solvent), high efficiency | Very high resolution for volatile compounds |
| Limitations | Higher solvent consumption and cost | Requires specialized instrumentation | Analyte must be volatile and thermally stable (or be derivatized) |
| Best For | Broad range of non-volatile to semi-volatile compounds | High-throughput screening, preparative separations | Small, thermally stable, volatile amines |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times and reduced backpressure. The principles of CSP selection are largely transferable from HPLC.
Spectroscopic Methods: NMR for In-Situ Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides an elegant alternative for determining enantiomeric purity without requiring chromatographic separation. The technique relies on converting the enantiomeric pair into diastereomers in situ, which are non-equivalent and thus exhibit distinct signals in the NMR spectrum.[11][12]
Workflow for NMR-based Enantiomeric Purity Determination
Caption: Workflow for ee determination by NMR using a Chiral Solvating Agent.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: A Chiral Solvating Agent (CSA) like (S)- or (R)-1,1'-bi-2-naphthol (BINOL) is an excellent choice.[13] It forms transient, non-covalent diastereomeric complexes with the amine enantiomers through hydrogen bonding and other weak interactions. This is often preferred over Chiral Derivatizing Agents (CDAs) as it avoids a chemical reaction, potential kinetic resolution, and complex sample workup.[11]
-
Solvent: A non-polar, aprotic deuterated solvent like chloroform-d (CDCl₃) is crucial.[13] Polar solvents would compete for hydrogen bonding sites, disrupting the formation of the diastereomeric complexes and preventing enantiodifferentiation.
-
Signal Selection: The protons closest to the chiral center of the analyte are most likely to experience different chemical environments in the diastereomeric complexes and thus show the largest chemical shift difference (Δδ). For the target molecule, the benzylic protons or the methyl protons are excellent candidates for integration.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
In a clean NMR tube, combine the amine analyte (~5-10 mg, 1.0 equiv.) and the chiral solvating agent (e.g., (S)-BINOL, 1.1 equiv.).
-
Add ~0.6 mL of chloroform-d.
-
Agitate the tube for 30-60 seconds to ensure complete dissolution and complex formation.[13]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) at a constant temperature (e.g., 25°C).
-
Ensure a sufficient relaxation delay (D1) to allow for accurate quantitative integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate both signals. The ratio of the integrals directly reflects the enantiomeric ratio of the amine.
-
Mass Spectrometry-Based Chiral Analysis
While less common for routine quality control, mass spectrometry (MS) offers highly sensitive methods for chiral analysis, which can be invaluable for trace-level quantification or when dealing with complex matrices.[14][15] These methods typically involve forming diastereomeric complexes with a chiral selector and then differentiating them in the gas phase.[14][16] For example, the relative stability of diastereomeric ions can be probed using collision-induced dissociation (CID) in an MS/MS experiment, where different fragmentation patterns or efficiencies can be correlated with enantiomeric composition.[17]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A chiral purity method is only useful if it is proven to be reliable, accurate, and robust. Method validation is a mandatory process that provides documented evidence that the procedure is suitable for its intended purpose.[18][19] The validation must be performed in accordance with ICH Q2(R1) guidelines.[18]
Table 2: Key Validation Parameters for a Chiral Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart (the impurity) and other potential impurities. | Baseline resolution (Rs > 2.0) between enantiomer peaks. Peak purity analysis (e.g., using a PDA detector) shows no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) and Accuracy (%Recovery) at the LOQ should be acceptable. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the analytical response. | Correlation coefficient (r²) ≥ 0.99 for a series of concentrations spanning from the LOQ to ~120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. Assessed by analyzing samples spiked with known amounts of the undesired enantiomer. | % Recovery should be within 90.0% - 110.0% for impurity quantification. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts). | Relative Standard Deviation (%RSD) should be ≤ 10.0% for impurity quantification at the specification limit. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | System suitability parameters (e.g., resolution, peak symmetry) remain within acceptable limits. |
The validation process forms a self-validating system, where the successful execution of these experiments provides a high degree of assurance in the quality of the data generated by the method throughout the lifecycle of the drug product.[20]
Conclusion: A Framework for Assured Chiral Integrity
The is a critical quality control step that demands a systematic and scientifically rigorous approach. Direct chiral HPLC is typically the most efficient and robust primary method, leveraging well-understood polysaccharide-based chiral stationary phases. NMR spectroscopy offers a powerful orthogonal technique for confirmation without the need for chromatographic separation.
Regardless of the chosen methodology, a comprehensive validation compliant with ICH guidelines is non-negotiable.[7][18] It is this validation that transforms a scientific procedure into a trustworthy, regulatory-compliant tool, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.
References
-
Title: Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines Source: Organic Letters - ACS Publications URL: [Link]
-
Title: A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids Source: University of California, Davis URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC (PubMed Central) URL: [Link]
-
Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate URL: [Link]
-
Title: Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review Source: PolyU Institutional Research Archive URL: [Link]
-
Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: National Library of Medicine URL: [Link]
-
Title: Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids Source: ACS Publications URL: [Link]
-
Title: FDA issues flexible policy on chiral drugs Source: C&EN Global Enterprise URL: [Link]
- Title: WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives Source: Google Patents URL
-
Title: One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry Source: RSC Publishing URL: [Link]
-
Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: University of Birmingham's Research Portal URL: [Link]
-
Title: Development of New Stereoisomeric Drugs May 1992 Source: FDA URL: [Link]
-
Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis Source: RSC Publishing URL: [Link]
-
Title: 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers Source: ACS Publications URL: [Link]
-
Title: ich harmonised tripartite guideline specifications: test procedures and acceptance criteria Source: University of Debrecen URL: [Link]
- Title: CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
-
Title: Chirality of New Drug Approvals (2013–2022): Trends and Perspectives Source: PMC (PubMed Central) URL: [Link]
-
Title: FDA's policy statement for the development of new stereoisomeric drugs. Source: Semantic Scholar URL: [Link]
- Title: US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: Google Patents URL
-
Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: PMC (PubMed Central) URL: [Link]
-
Title: ICH Q6A Impurity Acceptance Criteria Source: Scribd URL: [Link]
- Title: CN104034814B - The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
-
Title: Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization Source: ResearchGate URL: [Link]
-
Title: Decision Tree #1 Source: ICH URL: [Link]
-
Title: DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE Source: ICH URL: [Link]
-
Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL: [Link]
-
Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]
-
Title: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Source: ResearchGate URL: [Link]
-
Title: Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis Source: ScienceDirect URL: [Link]
-
Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors Source: PMC (PubMed Central) URL: [Link]
-
Title: Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification Source: USP-NF URL: [Link]
-
Title: Chiral Purity Analysis – Know What Both Hands Are Doing Source: SK pharmteco URL: [Link]
-
Title: Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl Source: Semantic Scholar URL: [Link]
-
Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa Source: UNIPI URL: [Link]
-
Title: {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine Source: NextSDS URL: [Link]
-
Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: ACS Publications URL: [Link]joc.2c00713)
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. fda.gov [fda.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nextsds.com [nextsds.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 17. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromsoc.jp [chromsoc.jp]
- 20. uspnf.com [uspnf.com]
Application Note & Synthesis Protocol: {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of the chiral secondary amine, {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine (CAS No. 2080399-34-2)[1]. The synthetic strategy is designed to be robust and efficient, starting from the commercially available chiral precursor, (R)-piperidine-2-carboxylic acid. The protocol is divided into three main stages: N-benzylation of the piperidine ring, formation of an intermediate N-methylamide, and its subsequent reduction to the target compound. This guide emphasizes the rationale behind key experimental choices, ensuring scientific integrity and reproducibility. All procedures are grounded in established chemical principles, with in-text citations to relevant literature.
Introduction
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including cholinesterase inhibitors and ligands for sigma receptors[2][3][4][5]. The specific stereochemistry and substitution pattern of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine make it a valuable building block for the development of novel therapeutics. This document outlines a reliable synthetic route to obtain this compound with high enantiomeric purity. The chosen pathway leverages common and well-understood organic transformations, making it accessible to researchers with a solid background in synthetic chemistry.
Synthetic Strategy Overview
The synthesis commences with the protection of the secondary amine of (R)-piperidine-2-carboxylic acid via N-benzylation. The resulting N-benzyl-protected amino acid is then converted to an N-methylamide through an amide coupling reaction. Finally, a powerful reducing agent is employed to reduce the amide to the desired secondary amine. This three-step sequence is designed to preserve the stereochemical integrity of the chiral center at the C2 position of the piperidine ring.
Diagram of the Proposed Synthetic Workflow
Caption: A three-step synthetic route to the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (R)-Piperidine-2-carboxylic acid | ≥98% enantiomeric purity | Sigma-Aldrich |
| Benzyl bromide | Reagent grade, 98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Oxalyl chloride | Reagent grade, 98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Methylamine (40% solution in H₂O) | Reagent grade | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Brine | Saturated solution | In-house prep. |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Experimental Protocols
Step 1: Synthesis of (R)-1-Benzylpiperidine-2-carboxylic acid
Rationale: The N-benzylation of the piperidine nitrogen is a standard procedure to introduce the benzyl group. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion. A mixed solvent system of methanol and water ensures the solubility of both the amino acid and the inorganic base.
Procedure:
-
To a 250 mL round-bottom flask, add (R)-piperidine-2-carboxylic acid (5.0 g, 38.7 mmol) and a solution of potassium carbonate (13.4 g, 96.8 mmol) in 50 mL of water.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add 50 mL of methanol to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzyl bromide (5.5 mL, 46.4 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 10% MeOH in DCM).
-
Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with concentrated HCl. A white precipitate should form.
-
Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum to yield (R)-1-benzylpiperidine-2-carboxylic acid as a white solid.
Step 2: Synthesis of (R)-1-Benzyl-N-methylpiperidine-2-carboxamide
Rationale: The conversion of the carboxylic acid to an amide is achieved via an acid chloride intermediate. Oxalyl chloride is a common and effective reagent for this transformation. The in-situ generated acid chloride is then quenched with an excess of aqueous methylamine to form the desired N-methylamide.
Procedure:
-
Suspend (R)-1-benzylpiperidine-2-carboxylic acid (4.0 g, 18.2 mmol) in 80 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.9 mL, 21.8 mmol) dropwise. A catalytic amount of DMF (2-3 drops) can be added to facilitate the reaction.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The suspension should become a clear solution.
-
In a separate flask, cool a 40% aqueous solution of methylamine (10 mL) to 0 °C.
-
Slowly add the acid chloride solution to the cold methylamine solution with vigorous stirring.
-
Stir the biphasic mixture for 2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain (R)-1-benzyl-N-methylpiperidine-2-carboxamide, which can be used in the next step without further purification.
Step 3: Synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines[6]. The reaction is performed in an anhydrous ethereal solvent like THF. An acidic workup is necessary to protonate the resulting amine and to quench the excess LiAlH₄.
Procedure:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, add a 1.0 M solution of LiAlH₄ in THF (54.6 mL, 54.6 mmol).
-
Dissolve the crude (R)-1-benzyl-N-methylpiperidine-2-carboxamide (from the previous step, ~18.2 mmol) in 50 mL of anhydrous THF.
-
Slowly add the amide solution to the LiAlH₄ solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the amide is fully consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (2.1 mL), 15% aqueous NaOH (2.1 mL), and then water again (6.3 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine as a pale yellow oil.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To assess the enantiomeric purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere. The quenching procedure must be performed slowly and with extreme care.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]
-
Deuther-Conrad, W., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Retrieved from [Link]
-
Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (2023). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). Scilit. Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine - NextSDS. (n.d.). Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolution of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine Enantiomers
Welcome to the technical support resource for the chiral resolution of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine and its enantiomers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these stereoisomers. We will explore the two primary methodologies: classical diastereomeric salt crystallization and modern chiral High-Performance Liquid Chromatography (HPLC), focusing on troubleshooting and optimization from first principles.
Section 1: Chiral Resolution via Diastereomeric Salt Crystallization
This classical technique remains a robust, scalable, and often cost-effective method for enantiomeric separation.[1] The principle relies on reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers possess different physicochemical properties, most critically, differential solubility in a given solvent, which allows for their separation by fractional crystallization.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most promising chiral resolving agents for a benzylpiperidine derivative like this?
A1: Given the basic nature of the secondary amine in your molecule, chiral acids are the resolving agents of choice. The most effective and widely used agents for resolving amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2]
-
Tartaric Acid Derivatives: (e.g., L- or D-Tartaric acid, Di-p-toluoyl-L-tartaric acid, Di-benzoyl-L-tartaric acid). These are often the first choice due to their ready availability, lower cost, and well-documented success.[4][5] They offer two acidic protons for salt formation.
-
Mandelic Acid Derivatives: (e.g., S- or R-Mandelic acid). These are also highly effective and can sometimes provide better resolution where tartaric acid fails.[5]
-
Camphorsulfonic Acid (CSA): As a stronger acid, (1S)-(+)-10-Camphorsulfonic acid can be particularly effective for resolving less basic amines or when other agents fail to produce crystalline salts.[1]
The selection is largely empirical; a screening of several agents is the most effective strategy to identify the optimal choice for your specific substrate.[6][7]
Q2: How does the stoichiometry of the resolving agent affect the resolution?
A2: The stoichiometry is a critical parameter. While a 1:1 molar ratio of amine enantiomer to a monobasic resolving agent is common, this is not always optimal. For a dibasic acid like tartaric acid, ratios can vary. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher enantiomeric excess (e.e.) in the crystallized salt, a technique known as the "half-equivalent method".[3] It is recommended to screen different stoichiometric ratios (e.g., 0.5, 0.8, 1.0, and 1.2 equivalents) during the optimization phase.[8]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue 1: My diastereomeric salt is "oiling out" instead of forming crystals.
This common problem, also known as liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than an ordered solid crystal lattice.[6]
-
Cause A: Supersaturation is too high. The concentration of the salt is far above its solubility limit, favoring rapid, disordered precipitation over slow, selective crystallization.
-
Solution: Add more solvent to decrease the overall concentration. Alternatively, heat the mixture to ensure complete dissolution and then cool it down much more slowly. A controlled, gradual temperature ramp is often key.[6]
-
-
Cause B: Cooling rate is too fast. Rapid cooling ("crash cooling") does not provide sufficient time for the molecules to orient themselves into a crystal lattice.
-
Solution: Slow the cooling rate. Allow the solution to cool to room temperature on the benchtop, and then transfer it to a refrigerator or controlled cooling bath. Using an insulated container (e.g., a Dewar flask) can help achieve a slow, linear cooling profile.[9]
-
-
Cause C: Inappropriate solvent system. The solvent may be too "good" (high solubility, preventing crystallization) or too "poor" (causing amorphous precipitation).
-
Solution: Re-evaluate the solvent system. Try adding an "anti-solvent" dropwise to a solution of the salt in a good solvent. An anti-solvent is a solvent in which the salt is poorly soluble.[9] Common solvent systems include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents like heptane.
-
Issue 2: The diastereomeric excess (d.e.) of the crystallized salt is low.
This indicates that the less soluble and more soluble diastereomeric salts are co-precipitating.
-
Cause A: Poor selectivity of the resolving agent/solvent system. The difference in solubility between the two diastereomers in the chosen system is small.
-
Solution: Screen for a different chiral resolving agent or a different solvent system. Even small changes in the solvent (e.g., switching from ethanol to isopropanol) can have a significant impact on selectivity.[6] A systematic screening is crucial for success.
-
-
Cause B: Crystallization occurred too close to equilibrium. In some systems, the thermodynamic equilibrium may not favor a high d.e.[7]
-
Solution: Perform one or more recrystallizations of the enriched solid material. Each recrystallization step should, in principle, increase the diastereomeric purity of the solid.[6]
-
-
Cause C: Formation of a solid solution. The two diastereomers may be incorporated into the same crystal lattice, making separation by simple crystallization difficult.[10]
Experimental Protocols
Protocol 1: Screening Resolving Agents and Solvents
-
Preparation: In an array of small vials, dissolve a specific amount of your racemic amine (e.g., 100 mg, 1.0 eq) in a small volume of a test solvent (e.g., 1 mL of ethanol).
-
Salt Formation: To each vial, add a solution of a different chiral resolving agent (e.g., L-tartaric acid, D-mandelic acid) in the same solvent, typically in a 1.0 molar equivalency.
-
Induce Crystallization: Allow the vials to stand at room temperature. If no crystals form, try slow evaporation of the solvent or gradual cooling (e.g., to 4 °C).
-
Isolation & Analysis: If solids form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine (see Protocol 2) and analyze the enantiomeric excess (e.e.) by chiral HPLC.
-
Data Evaluation: Tabulate the results to identify the most promising conditions.
| Resolving Agent | Solvent | Yield (%) | d.e. / e.e. (%) | Observations |
| Di-p-toluoyl-L-tartaric acid | Ethanol | 40% | 85% | Crystalline solid |
| Di-p-toluoyl-L-tartaric acid | Isopropanol | 35% | 92% | Fine needles |
| (S)-Mandelic Acid | Ethanol | 55% | 65% | Oiled out initially |
| (1S)-Camphorsulfonic Acid | Acetone | 25% | 78% | Large prisms |
Protocol 2: Liberation of the Resolved Amine
-
Suspension: Suspend the filtered and dried diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Basification: Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid, liberating the free amine into the organic layer.[2]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
Section 2: Chiral Resolution via HPLC
Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separation.[11][12] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Frequently Asked Questions (FAQs)
Q3: Which type of chiral HPLC column is best for my compound?
A3: For basic amines like your benzylpiperidine derivative, polysaccharide-based CSPs are exceptionally effective and should be your starting point.[13]
-
Recommended Columns: Chiralpak® AD-H, Chiralpak® IC, Chiralcel® OD-H, or similar phases based on amylose or cellulose derivatives are excellent first choices.[11][12] They offer a broad range of applicability for chiral amines.
Q4: Why do I need to add an amine like diethylamine (DEA) to my mobile phase?
A4: The basic nitrogen in your piperidine ring can interact strongly and non-specifically with residual acidic silanol groups on the silica gel support of the CSP. This leads to severe peak tailing and poor resolution. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase suppresses these undesirable interactions by competing for the active sites, resulting in sharper, more symmetrical peaks.[11][14]
Troubleshooting Guide: Chiral HPLC Method Development
Issue 3: I see only one peak. There is no separation.
-
Cause A: Insufficient chiral recognition on the selected column. Not every CSP will resolve every racemate.
-
Solution: Screen a different column. It is standard practice to screen a small set of complementary columns (e.g., an amylose-based like Chiralpak AD-H and a cellulose-based like Chiralcel OD-H) to quickly find a promising lead.[15]
-
-
Cause B: Mobile phase is too strong. A mobile phase with a high percentage of the polar modifier (alcohol) can elute the compounds too quickly, not allowing enough time for interaction with the CSP.
-
Solution: Decrease the percentage of the alcohol modifier (e.g., from 20% isopropanol in hexane to 10% or 5%). This increases retention and allows more opportunity for chiral discrimination.[15]
-
Issue 4: The resolution is poor (peaks are overlapping).
-
Cause A: Sub-optimal mobile phase composition. The ratio of non-polar solvent to alcohol modifier is not ideal for selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier. Also, try switching the alcohol (e.g., from isopropanol to ethanol), as this can significantly alter the selectivity (α value).[14]
-
-
Cause B: High temperature. Chiral separations are often enthalpically driven, meaning lower temperatures can increase the strength of the transient diastereomeric interactions responsible for separation.
-
Solution: Decrease the column temperature. Try running the separation at a lower temperature (e.g., 15 °C or 25 °C instead of 40 °C). This often leads to better resolution, though it may increase analysis time and backpressure.[15]
-
-
Cause C: High flow rate. A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions and potentially better resolution.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[15]
-
Experimental Protocol
Protocol 3: Chiral HPLC Method Development Workflow
-
Column Screening:
-
Select 2-3 polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Prepare a sample of your racemic amine at ~1 mg/mL in mobile phase or a compatible solvent.
-
Use a generic starting mobile phase, such as 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA.[11]
-
Run the sample on each column at a flow rate of 1.0 mL/min and a temperature of 25 °C.
-
-
Method Optimization:
-
Select the column that shows the best initial separation (even if it's just baseline humps).
-
Optimize Alcohol Modifier: Vary the percentage of isopropanol (e.g., 5%, 10%, 15%, 20%).
-
Change Alcohol Type: If resolution is still not optimal, switch the alcohol modifier to ethanol and repeat the optimization.
-
Optimize Temperature & Flow Rate: Once a good mobile phase is found, fine-tune the separation by adjusting the temperature (e.g., 20°C, 25°C, 30°C) and flow rate (e.g., 0.5, 0.8, 1.0 mL/min).
-
-
Data Evaluation & Validation:
-
For the optimized method, calculate the resolution (Rs). A value of Rs > 1.5 is considered baseline separation.
-
Confirm the identity of each enantiomeric peak by injecting a standard of a known configuration, if available.
-
| Column | Mobile Phase (Hexane/Alcohol/DEA) | k1 | k2 | Selectivity (α) | Resolution (Rs) |
| Chiralpak AD-H | 90:10:0.1 IPA | 2.5 | 2.8 | 1.12 | 1.3 |
| Chiralpak AD-H | 85:15:0.1 EtOH | 3.1 | 3.8 | 1.23 | 2.1 |
| Chiralcel OD-H | 90:10:0.1 IPA | 4.2 | 4.2 | 1.00 | 0.0 |
Note: The bolded entry indicates the optimized method. Data is representative.[13]
References
-
Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from [5]
-
Pharmaceutical Technology. (2016). Chiral Resolution with and without Resolving Agents. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link][17]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link][12]
-
AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link][18]
-
ChemRxiv. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. Retrieved from [Link][10]
-
LCGC International. (2023). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link][14]
-
ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from [Link][8]
-
HKUST SPD. (n.d.). Chiral resolution by diastereomeric salt crystallization. Retrieved from [Link][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmtech.com [pharmtech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to steric hindrance in the synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine and its derivatives. Our focus is to provide not only solutions but also the underlying chemical principles to empower your synthetic endeavors.
The Challenge: Understanding Steric Hindrance in Piperidine Derivatives
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1] In the case of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives, the bulky benzyl group on the piperidine nitrogen and the substituent at the 2-position create a sterically congested environment. This congestion can significantly impede the approach of reagents, particularly in N-alkylation reactions, leading to low yields or complete reaction failure.[2][3]
The accessibility of the lone pair of electrons on the secondary amine is crucial for nucleophilic attack. However, the surrounding bulky groups act as a shield, making it difficult for electrophiles to reach the reactive site.[4][5] This is a common issue encountered in the functionalization of substituted piperidines.[3]
Frequently Asked Questions (FAQs)
Q1: My standard N-methylation of a {[(2R)-1-benzylpiperidin-2-yl]methyl}amine derivative using methyl iodide and a common base is failing. What is the likely cause?
A: The primary culprit is likely steric hindrance. The combination of the benzyl group and the substituent at the 2-position of the piperidine ring creates a crowded environment around the secondary amine. This makes it difficult for the methyl iodide to approach for a successful SN2 reaction.[1][2] Traditional N-alkylation methods are often not robust enough to overcome this steric barrier.[6]
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?
A: Over-alkylation to form a quaternary ammonium salt is a common side reaction in N-alkylation.[6] This can be minimized by the slow addition of the alkylating agent and careful control of stoichiometry. However, for sterically hindered amines, alternative methods like reductive amination are often more effective at preventing this issue.[6][7]
Q3: Are there alternative methylating agents that are more effective for sterically hindered amines?
A: Yes, while methyl iodide is a common methylating agent, its reactivity can be insufficient for sterically demanding substrates. More reactive agents like dimethyl sulfate or methyl triflate can sometimes provide better results.[8] However, these reagents are often more toxic and may still not overcome significant steric hindrance. In such cases, a change in reaction strategy is usually more fruitful.
Troubleshooting Guides and Advanced Synthetic Strategies
When standard methods fail, a more strategic approach is necessary. Below are several field-proven strategies to overcome steric hindrance in the N-methylation of your piperidine derivatives.
Strategy 1: Reductive Amination
Reductive amination is a powerful and often milder alternative to direct N-alkylation.[7] This two-step, one-pot process involves the formation of an iminium ion intermediate from the secondary amine and an aldehyde (in this case, formaldehyde), followed by in-situ reduction.[9]
Principle: This method bypasses the sterically demanding SN2 transition state of direct alkylation. The intermediate iminium ion is planar, making it more accessible for reduction by a hydride reagent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for iminium ions over carbonyls.[6]
Experimental Protocol: Reductive Amination with Formaldehyde
-
To a solution of the {[(2R)-1-benzylpiperidin-2-yl]methyl}amine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add an aqueous solution of formaldehyde (37%, 1.2 eq).
-
Stir the mixture for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy 2: High-Pressure and High-Temperature Conditions
Increasing the reaction temperature and pressure can provide the necessary activation energy to overcome the steric barrier.[10] This approach forces the reacting molecules into closer proximity, increasing the frequency of effective collisions.
Principle: According to the collision theory, for a reaction to occur, reactant molecules must collide with sufficient energy and in the correct orientation. Steric hindrance reduces the probability of a correctly oriented collision.[2] By increasing temperature and pressure, the kinetic energy of the molecules is increased, making successful collisions more likely.
Data Summary: Temperature and Pressure Effects
| Condition | Temperature (°C) | Pressure (bar) | Typical Reaction Time (h) | Expected Yield Improvement |
| Standard | 25-80 | 1 | 24-48 | Low to moderate |
| High Temp | 100-150 | 1 | 12-24 | Moderate to good |
| High Pressure | 100-150 | 10-20 | 6-12 | Good to excellent |
Note: These are general guidelines and optimal conditions should be determined empirically.
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times.[11][12]
Principle: Microwave energy directly heats the solvent and reactants through dielectric heating. This rapid and uniform heating can overcome the activation energy barrier more efficiently than conventional heating methods.[13] For sterically hindered reactions, this can lead to a significant rate enhancement.
Experimental Protocol: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the {[(2R)-1-benzylpiperidin-2-yl]methyl}amine derivative (1.0 eq), methyl iodide (1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA) in a high-boiling point solvent (e.g., DMF or NMP).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction mixture as described in the standard protocols.
Strategy 4: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be an effective method for N-alkylation when dealing with reactants in different phases (e.g., a solid base and an organic solvent).[14][15]
Principle: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (e.g., an anion from the base) from one phase to another where the reaction occurs.[16] This can enhance the reaction rate by increasing the concentration of the reactive species in the organic phase.
Recommended Phase-Transfer Catalysts
| Catalyst | Structure | Key Features |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | Commonly used, effective for many SN2 reactions. |
| Benzyltriethylammonium chloride (BTEAC) | (C₂H₅)₃(C₇H₇)N⁺Cl⁻ | Often shows good performance in N-alkylations. |
Strategy 5: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, where steric hindrance can be even more pronounced, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[17][18] While not directly for methylation, it is a key strategy for the synthesis of more complex, sterically hindered amine derivatives.
Principle: This reaction utilizes a palladium catalyst with specialized phosphine ligands to form a carbon-nitrogen bond between an aryl halide or triflate and an amine.[19] The choice of ligand is critical for accommodating sterically demanding substrates.[17]
Concluding Remarks
Overcoming steric hindrance in the synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine derivatives requires a departure from standard synthetic protocols. By understanding the underlying principles of steric effects and employing advanced strategies such as reductive amination, high-pressure/temperature conditions, microwave-assisted synthesis, or specialized catalytic systems, researchers can successfully achieve their target molecules. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes.
References
-
Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]
-
Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Taylor & Francis Online. [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Semantic Scholar. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Microwave N-alkylation of AB secondary amines. ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
-
Microwave assisted N-alkylation of amine functionalized crystal-like mesoporous phenylene-silica. PubMed. [Link]
-
Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed. [Link]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
(PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. ResearchGate. [Link]
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
-
How to overcome Steric Hindrance? ResearchGate. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. PMC. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. J-STAGE. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
- One-step reduction and alkylation of proteins.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Microwave assisted N-alkylation of amine functionalized crystal-like mesoporous phenylene-silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
IR spectroscopy absorption bands for {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine validation
An in-depth analytical validation of complex chiral intermediates requires more than just running a sample through a spectrometer; it demands a mechanistic understanding of the molecule's functional groups and the physical limitations of the chosen analytical modality.
As a Senior Application Scientist, I have structured this guide to objectively evaluate Fourier Transform Infrared (FTIR) spectroscopy methods for validating {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine . This compound—featuring a tertiary piperidine core, a benzyl protecting group, and a secondary methylamine side chain—presents unique spectroscopic challenges. Here, we will dissect its spectral fingerprint, compare Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR, and provide self-validating experimental protocols to ensure absolute data integrity.
Spectral Fingerprint & Mechanistic Causality
To validate the successful synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine, we must confirm the presence of its critical structural motifs. The molecule contains only one N-H bond (located on the secondary methylamine side chain), making the N-H stretching region highly diagnostic. If the intermediate were a primary amine, we would observe a distinct doublet; its status as a secondary amine yields a single, sharp peak. Furthermore, the successful benzylation of the piperidine nitrogen is confirmed by specific aromatic signatures.
Table 1: Diagnostic IR Absorption Bands for {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Diagnostic Value for Structural Validation |
| Secondary Amine (N-H Stretch) | Medium, Sharp | Confirms the methylamine side chain. Absence of a doublet proves it is not a primary amine. | |
| Aromatic C-H Stretch | 1[1] | Weak to Medium | Confirms the presence of the benzyl protecting group. |
| Aliphatic C-H Stretch | 1[1] | Strong, Multiple | Validates the piperidine ring backbone and methyl/methylene groups. |
| C-N Stretch | 1[1] | Medium | Confirms the tertiary (piperidine) and secondary (side chain) amine linkages. |
| Aromatic C-H Out-of-Plane Bend | ~750 and ~700 | Very Strong | Highly specific marker for a mono-substituted benzene ring (the benzyl group). |
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When selecting an analytical method for this specific compound, the physical properties of the sample and the preparation matrix dictate the quality of the data.
In 2[2], infrared light passes entirely through a sample suspended in a Potassium Bromide (KBr) pellet. While this adheres strictly to the Beer-Lambert law, KBr is highly hygroscopic. If moisture is absorbed during pellet pressing, a massive, broad O-H stretch appears at ~3400 cm⁻¹. Crucially, this water band will completely mask the delicate secondary amine N-H stretch (3310–3360 cm⁻¹) of our target molecule , leading to false negatives in structural validation.
Conversely, 3[3] relies on an evanescent wave penetrating the sample via an Internal Reflection Element (IRE) like diamond. Because 4[4] and requires zero hygroscopic sample preparation, it preserves the integrity of the N-H band.
Table 2: Performance Comparison for Amine Validation
| Parameter | ATR-FTIR (Diamond IRE) | Transmission FTIR (KBr Pellet) | Impact on Validation |
| Sample Preparation | None (Direct application) | High (Grinding and pressing with KBr) | ATR eliminates moisture introduction, preserving the N-H band. |
| Pathlength / Absorbance | Controlled by evanescent wave depth | Dependent on pellet thickness | ATR prevents off-scale absorbance without needing dilution. |
| Moisture Interference | Minimal to None | High Risk (Hygroscopic KBr) | Transmission risks masking the 3310-3360 cm⁻¹ region. |
| Spectral Resolution | High (with standard ATR correction) | Very High (Bulk analysis) | Both are sufficient, but ATR provides better functional group clarity here. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical workflow must contain internal checks to prevent artifact misinterpretation.
Protocol A: ATR-FTIR Workflow (Recommended)
-
IRE Decontamination: Clean the diamond IRE crystal with a volatile, non-aqueous solvent (e.g., Isopropanol or Hexane) using a lint-free wipe. Allow to evaporate completely.
-
Self-Validation (Background Check): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be entirely flat. Any peaks indicate carryover contamination that will invalidate the sample spectrum.
-
Sample Application: Apply 1-2 µL (if oily/liquid) or 1-2 mg (if solid) of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine directly onto the crystal. If solid, lower the pressure anvil until the software indicates optimal contact.
-
Acquisition: Run the sample scan.
-
Atmospheric Verification: Check the 2350 cm⁻¹ region. A flat line confirms that the atmospheric compensation algorithm has successfully subtracted ambient CO₂.
Protocol B: Transmission FTIR Workflow (Alternative)
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for a minimum of 4 hours to drive off absorbed water. Store in a desiccator.
-
Self-Validation (Blank Pellet): Press a pellet using only the dried KBr (10 tons of pressure for 2 minutes). Scan the blank. Validation Check: The region between 3200–3600 cm⁻¹ must be flat. If a broad peak is present, the KBr is too wet to validate a secondary amine and must be re-dried.
-
Sample Dispersion: Grind ~1 mg of the intermediate with ~100 mg of the validated KBr in an agate mortar.
-
Pellet Formation & Acquisition: Press the mixture into a transparent disc and acquire the spectrum. Ensure maximum absorbance does not exceed 1.0 AU to avoid 2[2].
Modality Decision Workflow
The following logic tree dictates the optimal path for validating moisture-sensitive functional groups like secondary amines.
Caption: FTIR modality decision tree for secondary amine validation.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach Source: Jurnal UPI URL:[Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL:[Link]
-
ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:[Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release Source: MDPI URL:[Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release [mdpi.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. mt.com [mt.com]
Personal protective equipment for handling {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Comprehensive Safety & Operational Guide for Handling {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
As a chiral building block frequently utilized in advanced active pharmaceutical ingredient (API) synthesis, {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine (CAS: 2080399-34-2) presents unique handling challenges. This compound features a highly lipophilic benzyl moiety coupled with two basic nitrogen centers (a tertiary piperidine amine and a secondary methylamine). This specific structural combination necessitates stringent personal protective equipment (PPE) and handling protocols, as the lipophilicity drives rapid dermal absorption while the basicity causes severe tissue necrosis and acute toxicity[1].
This guide provides researchers and drug development professionals with the authoritative causality behind required safety measures and self-validating operational protocols to ensure absolute laboratory safety.
Hazard Identification & Mechanistic Risk Assessment
Before designing a PPE strategy, it is critical to understand why this compound is hazardous. The dual-amine structure strips the acidic mantle of human skin and mucosal membranes, leading to rapid saponification of lipid bilayers.
Table 1: Quantitative Hazard Profile and Causality Summary
| GHS Classification | Hazard Code | Description | Mechanistic Causality |
| Acute Toxicity (Oral/Dermal/Inhal) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. | The lipophilic benzyl group facilitates rapid systemic absorption across biological membranes, delivering the toxic amine payload directly into the bloodstream[1]. |
| Skin Irritation | H315 | Causes skin irritation. | Basic amine groups react with dermal lipids, causing localized alkaline burns and structural protein degradation[1]. |
| Serious Eye Damage | H318 | Causes serious eye damage. | Direct contact causes rapid protein denaturation and irreversible corneal necrosis due to the localized high pH[1]. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. | The volatile amine fraction easily crosses the blood-brain barrier, interacting adversely with central nervous system receptors[1]. |
Chemical Exposure Risk and PPE Mitigation Strategy
To effectively protect against these hazards, PPE selection cannot be arbitrary; it must be chemically tailored to the compound's specific vulnerabilities.
Figure 1: Logical mapping of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine properties to PPE.
Hand Protection Matrix
Standard latex or vinyl gloves are strictly prohibited. The lipophilic benzyl moiety facilitates rapid permeation through natural rubber, while the highly basic amines chemically degrade the polymer matrix[2].
Table 2: Glove Compatibility and Breakthrough Times (EN 374 Standards)
| Glove Material | Protection Class | Breakthrough Time | Suitability | Causality |
| Nitrile Rubber (0.4 mm) | Class 5 | > 240 minutes | Highly Recommended | Excellent resistance to basic aliphatic/cyclic amines; prevents lipophilic permeation[3]. |
| Butyl Rubber (0.5 mm) | Class 6 | > 480 minutes | Optimal for prolonged use | Highest chemical inertness against polar/non-polar amine mixtures. |
| Natural Latex | Unrated | < 10 minutes | Strictly Prohibited | Rapidly degraded by benzyl and piperidine moieties, leading to structural failure. |
Eye, Face, and Respiratory Protection
-
Eye/Face: Wear tightly fitting chemical splash goggles combined with an 8-inch polycarbonate face shield. Causality: The compound is classified as Eye Dam. 1 (H318)[1]; even micro-droplets can cause permanent blindness. Standard safety glasses lack the orbital seal required to block volatile amine vapors.
-
Respiratory: If handling outside a fume hood (e.g., during scale-up or spill response), a half-mask respirator equipped with Type K (Green color-coded) cartridges must be worn. Causality: Type K cartridges contain specially treated activated carbon designed specifically to trap and neutralize volatile ammonia and basic amine derivatives[4].
Self-Validating Operational Handling Protocols
To guarantee trustworthiness in the laboratory, every operational step must include a physical validation check to confirm the system's safety integrity before proceeding.
Protocol A: Closed-System Dispensing and Transfer
-
System Integrity Check: Position the reagent inside a certified chemical fume hood.
-
Validation: Observe the hood's digital flow monitor or perform a tissue paper test to confirm a face velocity of 0.4–0.6 m/s (negative pressure).
-
-
Equipment Grounding: Because piperidine derivatives can generate flammable vapors, connect grounding cables to both the source and receiving vessels[3].
-
Validation: Use a multimeter to ensure electrical resistance between the vessels is <10 ohms, eliminating the risk of static-induced ignition.
-
-
Transfer Execution: Utilize a chemically resistant glass syringe with a PTFE plunger or a stainless steel Schlenk cannula for transfer. Do not pour the liquid openly.
-
Validation: The complete absence of an amine (fishy/ammonia-like) odor outside the sash confirms the transfer integrity and containment success.
-
-
In-Situ Decontamination: Immediately flush the transfer syringe with a 5% aqueous citric acid solution, followed by deionized water. Causality: Weak acids safely protonate the amine into a water-soluble, non-volatile salt without generating dangerous exotherms.
-
Validation: Test the final aqueous rinse with a pH indicator strip; a pH of ~7 confirms the complete neutralization of residual chemical.
-
Emergency Spill Response and Disposal Plan
In the event of a breach, standard solvent spill kits are insufficient and potentially dangerous if they contain incompatible oxidizers or strong acids.
Protocol B: Spill Containment and Neutralization
-
Isolation & Evacuation: Immediately evacuate personnel from a 5-meter radius and increase local exhaust ventilation[3].
-
Validation: Ensure no personnel are located downwind of the spill zone and the room's ambient amine odor begins to dissipate.
-
-
Vapor Suppression: Don full PPE (including a Type K respirator). Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[5]. Do NOT use sawdust, as amines can react exothermically with organic cellulose.
-
Validation: Visually confirm that all free liquid is absorbed into the matrix and vapor evolution (fuming) has ceased.
-
-
Chemical Neutralization: Slowly broadcast a weak solid acid (e.g., sodium bisulfate or solid citric acid) over the absorbed mass. Causality: Using a strong acid like HCl would cause a violent, boiling exothermic reaction, aerosolizing the toxic amine. A weak solid acid ensures a controlled, slow neutralization.
-
Validation: Monitor the temperature of the mass utilizing an IR thermometer; a controlled, mild exotherm (rising no more than 15°C) indicates successful acid-base neutralization.
-
-
Collection & Verification: Sweep the neutralized matrix using non-sparking tools into a highly visible, labeled hazardous waste container designated for "Halogen-Free Basic Organic Waste"[3].
-
Validation: Swab the spill surface with a moistened pH indicator strip; a reading of pH 6–8 confirms the surface is fully decontaminated and safe for standard cleaning.
-
References
-
NextSDS. "Substance Database: {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine (CAS 2080399-34-2)". NextSDS Chemical Compliance. Available at: [Link]
-
State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine". NJ.gov. Available at:[Link]
-
Carl Roth. "Safety Data Sheet: Piperidine". Carl Roth. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
